molecular formula C15H22FN3O3S B2421990 4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034295-78-6

4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2421990
CAS No.: 2034295-78-6
M. Wt: 343.42
InChI Key: RFFSUEWSISYTRI-UHFFFAOYSA-N
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Description

4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a dimethylamino group, and a sulfonamide group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a carboxylic acid derivative and an amine.

    Attachment of the Dimethylamino Group: This step involves the alkylation of the piperidine nitrogen with dimethylamine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and sulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Uniqueness

The presence of the fluorine atom in 4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different halogen or alkyl substitutions. This can result in differences in biological activity, making the fluorinated compound particularly valuable in drug development and other applications.

Properties

IUPAC Name

4-[[(2-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-18(2)15(20)19-9-7-12(8-10-19)11-17-23(21,22)14-6-4-3-5-13(14)16/h3-6,12,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFSUEWSISYTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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